Toluene-4-sulfonic acid (S)-1-benzyl-piperidin-3-yl ester
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Overview
Description
Toluene-4-sulfonic acid (S)-1-benzyl-piperidin-3-yl ester is a chemical compound that belongs to the class of sulfonic acid esters It is characterized by the presence of a toluene-4-sulfonic acid moiety esterified with an (S)-1-benzyl-piperidin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of toluene-4-sulfonic acid (S)-1-benzyl-piperidin-3-yl ester typically involves the esterification of toluene-4-sulfonic acid with (S)-1-benzyl-piperidin-3-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane. The reaction conditions are typically mild, with the reaction being conducted at room temperature to avoid any potential racemization of the chiral center.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring can help maintain consistent quality and reduce production costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the sulfonic acid ester group, converting it to the corresponding alcohol. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: The ester group can be substituted by nucleophiles such as amines or alcohols under basic conditions, leading to the formation of new esters or amides.
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous or alkaline medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Benzyl alcohol derivatives.
Reduction: Piperidin-3-yl alcohol derivatives.
Substitution: New esters or amides depending on the nucleophile used.
Scientific Research Applications
Toluene-4-sulfonic acid (S)-1-benzyl-piperidin-3-yl ester has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis:
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which toluene-4-sulfonic acid (S)-1-benzyl-piperidin-3-yl ester exerts its effects is largely dependent on its interaction with biological targets. The ester group can undergo hydrolysis to release the active (S)-1-benzyl-piperidin-3-ol, which can interact with various receptors and enzymes. The molecular targets include neurotransmitter receptors and enzymes involved in metabolic pathways, influencing neurological and physiological processes.
Comparison with Similar Compounds
- Toluene-4-sulfonic acid methyl ester
- Toluene-4-sulfonic acid ethyl ester
- Toluene-4-sulfonic acid phenyl ester
Comparison: Toluene-4-sulfonic acid (S)-1-benzyl-piperidin-3-yl ester is unique due to the presence of the chiral piperidine moiety, which imparts specific biological activity and selectivity. In contrast, other esters like the methyl, ethyl, and phenyl derivatives lack this chiral center and therefore exhibit different reactivity and biological profiles. The (S)-1-benzyl-piperidin-3-yl group also enhances the compound’s ability to interact with specific biological targets, making it more suitable for applications in medicinal chemistry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[(3S)-1-benzylpiperidin-3-yl] 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-16-9-11-19(12-10-16)24(21,22)23-18-8-5-13-20(15-18)14-17-6-3-2-4-7-17/h2-4,6-7,9-12,18H,5,8,13-15H2,1H3/t18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIFZIIHVRIOJJ-SFHVURJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCCN(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CCCN(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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